molecular formula C12H11N3O4S B3305392 N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide CAS No. 923163-95-5

N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide

Cat. No.: B3305392
CAS No.: 923163-95-5
M. Wt: 293.3 g/mol
InChI Key: TXIAKQMJFXTREO-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide is a chemical compound with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol . This compound is known for its unique structure, which includes an isonicotinamide moiety and a sulfonyl group attached to a 4-aminophenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide typically involves the reaction of 4-aminobenzenesulfonamide with isonicotinic acid or its derivatives under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to introduce the 1-oxide functionality .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs where the sulfonyl or amino groups have been replaced by other functional groups .

Scientific Research Applications

N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and isonicotinamide groups are believed to play a crucial role in its biological activity, potentially inhibiting key enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Aminophenyl)sulfonyl]isonicotinamide
  • N-[(4-Aminophenyl)sulfonyl]nicotinamide
  • N-[(4-Aminophenyl)sulfonyl]pyridine-2-carboxamide

Uniqueness

N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-1-oxidopyridin-1-ium-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-10-1-3-11(4-2-10)20(18,19)14-12(16)9-5-7-15(17)8-6-9/h1-8H,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIAKQMJFXTREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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